molecular formula C23H18N2O4S B2744473 Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 896680-13-0

Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2744473
CAS No.: 896680-13-0
M. Wt: 418.47
InChI Key: DYPYMNWROZCIST-UHFFFAOYSA-N
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Description

“Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .

Scientific Research Applications

Biological Properties of Benzothiazole Derivatives

  • A study on the synthesis and biological properties of new piperidine substituted benzothiazole derivatives highlighted the antibacterial and antifungal activities of these compounds. This research suggests the potential utility of benzothiazole derivatives in developing antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Anticancer Activities

  • Research on new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate synthesis, in vitro, and in vivo activity evaluation, demonstrated the significant antiproliferative potential of certain compounds against cancer cell lines. This study showcases the anticancer applications of benzothiazole-related compounds (Gad et al., 2020).

Spectroscopic and Computational Studies

  • Another study focused on FTIR, Raman, and DFT studies on benzothiazole derivatives supported by differential scanning calorimetry, contributing to the understanding of molecular structures, vibrational wavenumbers, and chemical reactivity of such compounds. This research provides foundational knowledge for the chemical and physical properties of benzothiazole derivatives, which could be relevant for various scientific applications (Ünsalan et al., 2020).

Nonlinear Optical Properties

  • The synthesis, crystal structure, spectroscopic, electronic, and nonlinear optical properties of potent thiazole-based derivatives were explored in another study. This research reveals the potential use of thiazole derivatives in optoelectronic applications due to their nonlinear optical (NLO) properties (Haroon et al., 2020).

Future Directions

The future research on “Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate” and similar compounds could focus on further elucidating their biological activities and mechanisms of action. Additionally, the development of more efficient synthesis methods could also be a valuable area of research .

Properties

IUPAC Name

ethyl 2-[(4-phenoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-2-28-22(27)16-10-13-19-20(14-16)30-23(24-19)25-21(26)15-8-11-18(12-9-15)29-17-6-4-3-5-7-17/h3-14H,2H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPYMNWROZCIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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